1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride
Description
1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride is a synthetic organic compound featuring a phenyl ring substituted with a difluoromethoxy group (-OCF₂H) at the 3-position, linked to an ethane-1,2-diamine backbone. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C9H14Cl2F2N2O |
|---|---|
Molecular Weight |
275.12 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H12F2N2O.2ClH/c10-9(11)14-7-3-1-2-6(4-7)8(13)5-12;;/h1-4,8-9H,5,12-13H2;2*1H |
InChI Key |
MPXUUSVQLBIBMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation and Reductive Amination
A widely adopted approach involves the condensation of 3-(difluoromethoxy)benzaldehyde with ethylenediamine followed by reductive amination:
Aldol Condensation :
$$ \text{3-(Difluoromethoxy)benzaldehyde} + \text{ethylenediamine} \rightarrow \text{Schiff base intermediate} $$
Conducted in anhydrous ethanol under reflux (78°C, 12 h) with molecular sieves to drive imine formation.Sodium Borohydride Reduction :
The Schiff base is reduced using NaBH4 in tetrahydrofuran (0°C to 25°C, 4 h), yielding the primary diamine. Typical yields range from 68–72%.Hydrochloride Salt Formation :
Treatment with HCl gas in diethyl ether precipitates the dihydrochloride salt (95% purity after recrystallization from methanol/ether).
Key Data :
| Step | Reagent/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Condensation | Ethanol, reflux, 12 h | 85 | 90 |
| Reductive Amination | NaBH4, THF, 4 h | 70 | 88 |
| Salt Formation | HCl gas, ether | 92 | 95 |
Catalytic Asymmetric Synthesis
For enantiomerically pure batches, iridium-catalyzed asymmetric hydrogenation has been employed:
Ketone Intermediate Preparation :
Oxidation of 3-(difluoromethoxy)phenethyl alcohol to 3-(difluoromethoxy)acetophenone using Jones reagent (CrO3/H2SO4, 0°C, 2 h).Asymmetric Hydrogenation :
$$ \text{3-(Difluoromethoxy)acetophenone} + \text{H}_2 \xrightarrow{\text{Ir catalyst}} \text{(R)-1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diol} $$
Utilizing Ir-(S,S)-f-binapine complexes under 30 bar H2 at 50°C achieves 89% ee and 78% yield.Diamine Conversion :
The diol undergoes Hofmann degradation with Br2/NaOH (0°C, 1 h) followed by HCl quench to yield the dihydrochloride salt.
Catalyst Performance :
| Catalyst System | ee (%) | Yield (%) |
|---|---|---|
| Ir-(S,S)-f-binapine | 89 | 78 |
| Ru-BINAP | 75 | 65 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Recent advancements utilize microfluidic reactors to enhance reaction control:
Purification Protocols
- Crystallization : Sequential use of ethanol/water (3:1 v/v) removes unreacted aldehydes.
- Chromatography : Reverse-phase C18 columns resolve diastereomers (acetonitrile/water + 0.1% TFA).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Reductive Amination | High yield, simple workflow | Moderate enantioselectivity | Pilot-scale |
| Asymmetric Catalysis | Excellent ee | High catalyst cost | Lab-scale |
| Continuous Flow | Scalability, safety | Capital-intensive setup | Industrial |
Chemical Reactions Analysis
1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group and ethane-1,2-diamine moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of ethane-1,2-diamine derivatives, where substituents on the phenyl ring significantly alter physicochemical and pharmacological profiles. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) enhances metabolic stability and lipophilicity compared to hydroxyl (-OH) or methyl (-CH₃) substituents . This is critical for blood-brain barrier penetration in CNS-targeted therapies.
- Salt Forms : Dihydrochloride salts (as in the target compound) improve aqueous solubility over free bases, similar to 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride .
Physicochemical Properties
Lipophilicity (ClogP) and solubility are critical determinants of bioavailability:
Analysis :
- The difluoromethoxy group balances lipophilicity (ClogP ~1.8), making it more membrane-permeable than polar hydroxylated analogs (ClogP -0.5) but less lipophilic than alkylated derivatives (ClogP 3.2) .
- High water solubility of the dihydrochloride form facilitates formulation for intravenous or oral delivery, akin to other hydrochloride salts .
Biological Activity
1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride is an organic compound with the molecular formula C9H14Cl2F2N2O and a molecular weight of 275.12 g/mol. Its unique structure, characterized by a difluoromethoxy group attached to a phenyl ring and an ethane-1,2-diamine moiety, suggests potential biological activities that warrant exploration in medicinal chemistry and related fields.
The compound's structure influences its reactivity and biological activity. The difluoromethoxy substitution may enhance its interaction with biological targets compared to similar compounds. For instance, it can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which are crucial for its potential therapeutic applications.
Research indicates that 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride interacts with various enzymes and receptors. These interactions can lead to enzyme inhibition or modulation of cellular pathways, making it a candidate for further investigation in drug development .
Biological Activity Studies
Several studies have focused on the biological activity of this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially acting synergistically with other antibiotics against resistant bacterial strains. The exact mechanism remains under investigation but may involve inhibition of bacterial efflux pumps .
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes which could be beneficial in treating diseases where these enzymes play a critical role. Further structure-activity relationship (SAR) studies are needed to optimize its efficacy .
Case Study 1: Antibacterial Effects
A recent study evaluated the antibacterial activity of various compounds including 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride against Staphylococcus aureus. The results indicated that this compound could enhance the efficacy of existing antibiotics by modulating bacterial resistance mechanisms .
Case Study 2: Enzyme Interaction
In another study focusing on enzyme interactions, molecular docking simulations revealed that 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride could effectively bind to the active sites of certain target enzymes. This binding was associated with significant inhibition rates, suggesting its potential as a therapeutic agent in enzyme-related diseases .
Comparative Analysis
The biological activity of 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride can be compared with similar compounds to evaluate its unique properties:
| Compound | Molecular Formula | Biological Activity | Key Features |
|---|---|---|---|
| 1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride | C9H14Cl2F2N2O | Antimicrobial, Enzyme Inhibition | Difluoromethoxy group |
| 1-[3-(Methoxy)phenyl]ethane-1,2-diamine | C9H13Cl2N2O | Moderate Antimicrobial | Lacks fluorine atoms |
| 1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine | C9H13ClF3N2O | High Antimicrobial Activity | Additional fluorine enhances activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
